molecular formula C20H25N5O4S B2567476 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 899749-29-2

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2567476
CAS RN: 899749-29-2
M. Wt: 431.51
InChI Key: HWBSBHJEUOXFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Quinazolinone derivatives and related compounds have been synthesized and evaluated for various biological activities. Studies have highlighted their potential as antimalarial, anticancer, antifungal, and anti-inflammatory agents. For example, Werbel et al. (1986) detailed the synthesis of quinoline derivatives showing significant antimalarial potency against Plasmodium berghei in mice, which suggests potential applications in treating malaria-resistant strains (Werbel et al., 1986). Similarly, Sayed et al. (2021) reported the synthesis of tetrahydroisoquinolines bearing a nitrophenyl group, demonstrating anticancer activity and antioxidant properties, underscoring their potential therapeutic applications in oncology (Sayed et al., 2021).

Antitumor and Antimicrobial Potential

Several studies have also focused on the antitumor and antimicrobial properties of quinazolinone derivatives. Riadi et al. (2021) described the synthesis of a quinazolinone-based derivative showing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021). Furthermore, Desai et al. (2007) synthesized new quinazolines with potential antimicrobial activities, tested against various bacterial and fungal strains, highlighting their utility in addressing infectious diseases (Desai et al., 2007).

Analgesic and Anti-inflammatory Activities

Research into the analgesic and anti-inflammatory properties of quinazolinone derivatives and similar compounds has also been reported. Alagarsamy et al. (2015) synthesized quinazolinyl acetamides and evaluated them for analgesic and anti-inflammatory activities, with some compounds showing promising results compared to standard drugs (Alagarsamy et al., 2015).

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-23(2)10-11-24-17-9-4-3-8-16(17)19(22-20(24)27)30-13-18(26)21-14-6-5-7-15(12-14)25(28)29/h5-7,12H,3-4,8-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBSBHJEUOXFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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